molecular formula C20H13F4N3O4S B2639956 (Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide CAS No. 781656-67-5

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide

Cat. No.: B2639956
CAS No.: 781656-67-5
M. Wt: 467.39
InChI Key: ZAKHVVLWOWOAMT-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidinedione Core Modifications: Position-Specific Functionalization Strategies

The thiazolidinedione (TZD) core serves as the foundational scaffold of this compound, characterized by a 2,4-dioxo-thiazolidine ring system. Position-specific functionalization at C~3~, C~5~, and N~3~ is critical for modulating biological activity and receptor affinity. In this derivative, the Z-configuration of the 5-ylidene group introduces planarity to the structure, enhancing π-π stacking interactions with hydrophobic binding pockets in target proteins such as peroxisome proliferator-activated receptor gamma (PPARγ). The 5-ylidene moiety is synthesized via Knoevenagel condensation, a widely utilized method for introducing arylidene substituents at the methylene position of TZDs. This reaction typically employs aromatic aldehydes and TZD derivatives in the presence of catalytic piperidine, yielding conjugated systems with extended electron delocalization.

Substitution at the N~3~ position with a 2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl group introduces steric bulk and electronic heterogeneity. The ethyl linker between the TZD core and the trifluoromethylphenylamino group provides conformational flexibility, enabling optimal orientation within receptor binding sites. Synthetic routes for N~3~-alkylation often involve refluxing TZD intermediates with alkyl halides in the presence of anhydrous potassium carbonate, a method validated for its efficiency in introducing diverse substituents while preserving the integrity of the TZD core.

Acetamide Sidechain Engineering: Electronic Effects of 4-Fluorophenyl Substitution

The N-(4-fluorophenyl)acetamide sidechain is engineered to balance electronic and hydrophobic interactions. The 4-fluorophenyl group exerts a strong electron-withdrawing inductive effect (-I) due to the fluorine atom’s high electronegativity, which polarizes the acetamide’s carbonyl group and enhances hydrogen-bonding capacity with residues such as His323 and Tyr473 in PPARγ’s ligand-binding domain. This substitution also increases lipophilicity, improving membrane permeability and bioavailability compared to non-fluorinated analogs.

The acetamide linkage itself serves as a bioisostere for carboxylic acids, mitigating ionization-related challenges in physiological environments while maintaining hydrogen-bonding potential. Synthetic strategies for introducing this moiety typically involve peptide coupling reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the formation of amide bonds between carboxylic acid derivatives and aromatic amines. Nuclear magnetic resonance (NMR) analysis of the 4-fluorophenyl group reveals characteristic splitting patterns for aromatic protons, with coupling constants consistent with para-substitution.

Trifluoromethylphenylaminoethyl Moiety: Steric and Electronic Contributions to Receptor Binding

The 2-(trifluoromethyl)phenylaminoethyl group at the N~3~ position plays a dual role in modulating steric and electronic interactions. The trifluoromethyl (-CF~3~) group, a strong electron-withdrawing substituent, induces partial positive charges on the adjacent phenyl ring, enhancing dipole-dipole interactions with hydrophobic residues in receptor pockets. Additionally, the -CF~3~ group’s steric bulk restricts rotational freedom around the phenyl-amino bond, stabilizing a conformation that complements the geometry of target binding sites such as PPARγ’s arm II subpocket.

Molecular docking studies of analogous TZD derivatives demonstrate that the ethyl spacer between the phenylamino group and the TZD core allows the -CF~3~ moiety to occupy distal hydrophobic regions, thereby increasing binding affinity through van der Waals interactions. For example, in PPARγ agonists, similar substituents have been shown to form critical contacts with Leu330 and Leu333, residues essential for receptor activation. The synthesis of this moiety involves nucleophilic substitution reactions between 2-(trifluoromethyl)aniline and α-haloethyl esters, followed by hydrolysis to yield the final aminoethyl intermediate.

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O4S/c21-11-5-7-12(8-6-11)25-16(28)9-15-18(30)27(19(31)32-15)10-17(29)26-14-4-2-1-3-13(14)20(22,23)24/h1-9H,10H2,(H,25,28)(H,26,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKHVVLWOWOAMT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the thiazolidinone class, characterized by a complex structure that includes multiple functional groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of various substituents, such as trifluoromethyl and fluorophenyl groups, may enhance its pharmacological properties. The molecular formula is C19H16F1N4O6SC_{19}H_{16}F_{1}N_{4}O_{6}S, with a molecular weight of approximately 467.39 g/mol .

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit various biological activities, including:

  • Antitumor Activity : Thiazolidinones have been studied for their potential anticancer effects. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring and the presence of specific functional groups are crucial for enhancing cytotoxicity.
  • Antimicrobial Activity : Some thiazolidinone derivatives have demonstrated antibacterial properties against pathogens such as Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

A study evaluated the anti-glioma activity of thiazolidinone derivatives, revealing that certain compounds significantly reduced cell viability in glioblastoma multiforme cells. For example, one derivative exhibited an IC50 value of 9.8 µM, indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)
9bU2519.8
10eA43112.5

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a related thiazolidinone was tested against E. coli. The compound demonstrated an inhibition rate ranging from 60% to 94% at varying concentrations .

The proposed mechanisms through which (Z)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide exerts its biological effects include:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells through activation of pro-apoptotic pathways.
  • Disruption of Metabolic Pathways : Interference with bacterial metabolism leading to cell death.
  • Targeting Specific Proteins : Binding to proteins involved in cell cycle regulation or metabolic processes.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • The thiazolidinone derivatives have shown promising antibacterial properties. For instance, compounds similar to (Z)-2-(2,4-dioxo...) have demonstrated effectiveness against various strains of bacteria, including resistant strains. Studies indicate that modifications to the thiazolidinone structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .
  • Anticonvulsant Properties
    • Research has indicated that thiazolidinone derivatives exhibit anticonvulsant activity. The synthesis of compounds containing the thiazolidinone structure has led to the discovery of agents that significantly reduce seizure frequency in animal models. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazolidinone ring enhance anticonvulsant properties .
  • Anti-inflammatory Effects
    • Compounds derived from thiazolidinones have been investigated for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of (Z)-2-(2,4-dioxo...) typically involves several steps:

  • Formation of Thiazolidinone Ring : This can be achieved through the reaction of appropriate isothiocyanates with α-amino acids.
  • Modification of Functional Groups : Various functional groups can be introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
  • Final Coupling Reactions : The final product is often obtained through coupling reactions involving acylation or amidation techniques.

Case Studies

  • Antimicrobial Screening
    • A study tested several thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting the potential of these compounds in treating bacterial infections .
  • Anticonvulsant Efficacy
    • In a preclinical study, a series of thiazolidinone derivatives were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test in mice. One compound demonstrated a significant reduction in seizure duration compared to controls, indicating its potential as an anticonvulsant agent .

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiazolidinone Derivatives

Compound Name / ID Core Structure Modifications Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Z-5-ylidene; 2-(trifluoromethyl)phenylaminoethyl; N-(4-fluorophenyl)acetamide C₂₁H₁₄F₄N₃O₄S 480.41
2-{(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide E-allylidene; phenylpropenyl substituent; N-(4-fluorophenyl)acetamide C₂₀H₁₅FN₂O₃S 406.41
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Phenylsulfonyl; phenylimino; N-(2-methylphenyl)acetamide C₂₅H₂₂N₃O₄S₂ 516.59
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide Trimethoxybenzylidene; thioxo; N-[3-(trifluoromethyl)phenyl]acetamide C₂₂H₁₈F₃N₃O₅S₃ 557.56

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to the phenylpropenyl group in or trimethoxybenzylidene in .

Stereochemical Considerations :

  • The Z-configuration at the 5-ylidene position (target compound) contrasts with E-allylidene in , which may impact π-π stacking or binding pocket compatibility .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties of Selected Compounds

Compound ID LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų) Reference
Target 3.8 2 8 112.7
4.2 3 9 138.9
4.5 1 7 120.3
3.9 2 6 98.4

Key Observations:

  • The target compound’s lower LogP (3.8) compared to (4.2) suggests improved aqueous solubility, critical for oral bioavailability .

Table 3: Reported Bioactivities of Analogues

Compound ID Assay System Activity (IC₅₀/EC₅₀) Reference
PPAR-γ Agonism (in vitro) 12.5 µM
Aldose Reductase Inhibition 0.84 µM
Anti-exudative Activity (in vivo) 63% inhibition at 10 mg/kg

Key Observations:

  • Thiazolidinones with trimethoxybenzylidene () show moderate PPAR-γ agonism, while sulfonyl derivatives () lack reported receptor activity .
  • The target compound’s trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, analogous to ’s aldose reductase inhibition .

Q & A

Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?

  • Reconcile discrepancies by: (i) Validating docking models with co-crystallized ligand data (e.g., RMSD <2.0 Å). (ii) Testing compound solubility and aggregation-prone behavior (e.g., dynamic light scattering). (iii) Conducting dose-response assays (IC₅₀) to confirm target engagement .

Q. What experimental design principles apply to toxicity studies in rodent models?

  • Use Wistar albino mice for acute toxicity (OECD 423 guidelines):
  • Dose escalation (5–300 mg/kg) with 14-day observation for mortality, organ weight changes, and histopathology (liver/kidney).
  • Subacute studies (28 days) assess hematological parameters (e.g., ALT, creatinine) .

Q. How do steric and electronic effects of the 4-fluorophenyl group influence biological activity?

  • The electron-withdrawing fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. Steric effects are probed via analogues with bulkier substituents (e.g., 4-CF₃ vs. 4-F). Bioactivity is compared using enzyme inhibition assays (e.g., α-glucosidase for hypoglycemic studies) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data (e.g., unexpected NMR shifts)?

  • Re-examine solvent effects (DMSO-d₆ vs. CDCl₃) on chemical shifts.
  • Verify tautomeric forms (e.g., enol-keto equilibria in thiazolidinediones) via variable-temperature NMR .

Q. What steps validate synthetic intermediates when HPLC purity conflicts with bioassay results?

  • Perform LC-MS to detect trace impurities (e.g., dehalogenated byproducts).
  • Use preparative TLC to isolate intermediates and retest bioactivity .

Methodological Tables

Technique Key Parameters Application Example Reference
X-ray CrystallographyC–C bond lengths (1.33–1.52 Å), R-factor <0.03Z/E isomer confirmation
IR SpectroscopyC=O (1735 cm⁻¹), NH (3240 cm⁻¹)Functional group validation
Docking StudiesGlide SP score <−8.0 kcal/molAntiviral target (A42R protein) screening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.